3-Acetyl-2-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

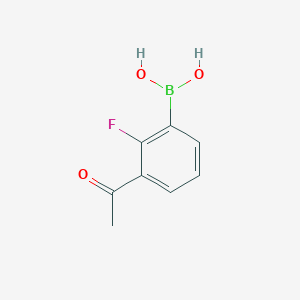

3-Acetyl-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an acetyl group and a fluorine atom. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-acetyl-2-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.

Major Products:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 3-Acetyl-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules . This compound may be used in the synthesis of biologically active compounds and as a building block for drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components . Its role in the synthesis of specialty chemicals and intermediates is also significant .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

3-Fluorophenylboronic acid: Similar structure but lacks the acetyl group.

2-Fluorophenylboronic acid: Similar structure but with the fluorine atom in a different position.

4-Fluorophenylboronic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness: 3-Acetyl-2-fluorophenylboronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic applications .

Biological Activity

3-Acetyl-2-fluorophenylboronic acid is a notable member of the boronic acid family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C8H8BFO3

- Average Mass : 181.96 g/mol

- Monoisotopic Mass : 182.055052 g/mol

These properties indicate that this compound possesses a fluorine atom, which may influence its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with acetylating agents in the presence of fluorinating reagents. The precise conditions can vary, but the outcome is a compound that retains the boronic acid functionality while introducing an acetyl group and a fluorine atom.

Antioxidant Properties

Research indicates that boronic acids, including this compound, exhibit significant antioxidant activity. For instance, studies have shown that related compounds demonstrate potent radical scavenging capabilities, measured through various assays such as DPPH and ABTS. Antioxidant activity is crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

These values suggest that compounds within this class can effectively neutralize free radicals, potentially offering protective effects against cellular damage.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 6.50 mg/mL, indicating moderate antibacterial potential.

Anticancer Activity

The anticancer effects of this compound have also been investigated. Notably, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer cells), with an IC50 value of approximately 18.76 ± 0.62 µg/mL. This suggests a selective toxicity towards cancerous cells while sparing healthy cells, which is a desirable characteristic in cancer therapeutics.

Enzyme Inhibition

The compound exhibits varying degrees of enzyme inhibition:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that the compound can inhibit key enzymes involved in neurodegenerative diseases and metabolic pathways, suggesting potential therapeutic applications.

Case Studies and Applications

Recent studies have highlighted the potential applications of boronic acids in various fields:

- Pharmaceuticals : Due to their ability to inhibit specific enzymes and their anticancer properties, compounds like this compound are being explored as leads for new drug development.

- Cosmetics : The antioxidant properties make these compounds suitable for incorporation into skincare formulations aimed at reducing oxidative stress on the skin.

- Food Industry : Their antibacterial properties suggest possible applications as preservatives or antimicrobial agents in food products.

Properties

IUPAC Name |

(3-acetyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRLZGDJZRZMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584641 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-95-3 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.